CID 78060817

Description

CID 78060817 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, CID 78060817 may belong to a class of bioactive molecules, such as triterpenoids or steroid derivatives, based on comparisons with structurally similar compounds like betulin (CID 72326) and taurocholic acid (CID 6675) . Further characterization would require access to PubChem-specific metadata, such as molecular weight, structural formula, and associated biological activities.

Properties

Molecular Formula |

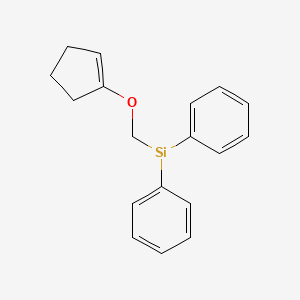

C18H19OSi |

|---|---|

Molecular Weight |

279.4 g/mol |

InChI |

InChI=1S/C18H19OSi/c1-3-11-17(12-4-1)20(18-13-5-2-6-14-18)15-19-16-9-7-8-10-16/h1-6,9,11-14H,7-8,10,15H2 |

InChI Key |

GRWPFYHLHDMWSR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)OC[Si](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78060817” involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods: Industrial production of “CID 78060817” involves scaling up the laboratory synthesis methods to meet commercial demands. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: The compound “CID 78060817” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of “CID 78060817” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed: The major products formed from the reactions of “CID 78060817” depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups, enhanced stability, or improved biological activity.

Scientific Research Applications

The compound “CID 78060817” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “CID 78060817” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction alterations. Understanding the compound’s mechanism of action is crucial for developing its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 78060817, we compare it with compounds sharing structural or functional similarities, as exemplified in Figure 8 of . Key analogs include:

| Compound | CID | Structure | Biological Role |

|---|---|---|---|

| Taurocholic Acid | 6675 | Bile acid derivative | Emulsification of dietary lipids |

| Ginkgolic Acid 17:1 | 5469634 | Phenolic lipid | Antibacterial, anti-inflammatory |

| Betulin | 72326 | Triterpenoid | Antiviral, anticancer |

| 3-O-Caffeoyl Betulin | 10153267 | Modified triterpenoid | Enhanced bioavailability and bioactivity |

Key Findings :

- Functional Groups : CID 78060817 may exhibit bioactivity modulated by hydroxyl or carboxyl groups, akin to betulinic acid (CID 64971), which demonstrates antitumor properties through apoptosis induction .

- Stereochemistry : Structural overlays of DHEAS (CID 12594) and taurocholic acid (CID 6675) highlight the importance of steroid backbone orientation in receptor binding, suggesting similar conformational sensitivity for CID 78060817 .

Analytical Methodologies for Comparative Studies

Mass Spectrometry (MS) Techniques

Collision-induced dissociation (CID) and electron-transfer dissociation (ETD) are pivotal for fragmenting and analyzing compounds like CID 78060817. Studies comparing CID and ETD for protein ubiquitination () reveal that CID generates more predictable fragmentation patterns for small molecules, while ETD preserves post-translational modifications. For CID 78060817, CID-based MS/MS would likely provide robust structural elucidation, as demonstrated for ginsenosides in .

Chromatographic Profiling

High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD), as used for ginsenosides (), could separate CID 78060817 from isomers or analogs. Retention time and collision cross-section (CCS) values () would further differentiate it from structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.